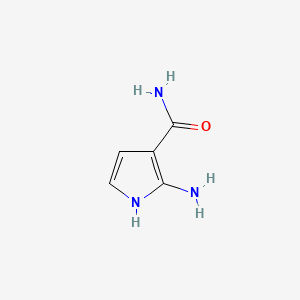

2-Amino-1H-pyrrole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODFWKFORSYAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-1H-pyrrole-3-carboxamide: Pathways, Mechanisms, and Protocols

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The 2-amino-1H-pyrrole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have been investigated as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, delving into the underlying reaction mechanisms, practical experimental considerations, and detailed protocols.

The Strategic Importance of the this compound Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and synthetic pharmaceuticals.[2][3] The specific arrangement of a 2-amino group and a 3-carboxamide substituent on this ring system provides a unique combination of hydrogen bond donors and acceptors, as well as points for further chemical diversification. This structural motif is particularly crucial in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with demonstrated biological activities, including antibacterial, antifungal, and antiviral properties.[4] The ability to efficiently construct the this compound core is, therefore, a critical step in the discovery and development of new therapeutic agents.[5]

Key Synthetic Strategies: A Mechanistic Perspective

The synthesis of polysubstituted pyrroles, including the target this compound, has been a subject of intense research. Modern synthetic methods have largely shifted towards multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials.[6][7]

Multicomponent Reactions (MCRs): A Convergent Approach

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials.[8] This approach is highly valued in combinatorial chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.[9]

One notable three-component reaction for the synthesis of 2-aminopyrrole systems involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[9] The proposed mechanism for this transformation is initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD. This zwitterion then adds to the carbon-nitrogen double bond of the N-tosylimine, leading to an intermediate imino-lactam. A subsequent[9][10]-hydride shift yields the final 2-aminopyrrole product.

Reaction Pathway: Three-Component Synthesis of 2-Aminopyrroles

Caption: A simplified workflow for the three-component synthesis of 2-aminopyrroles.

Another powerful MCR involves the one-pot cascade reaction of arylglyoxal monohydrates, 1,1-enediamines (EDAMs), and 2-hydroxynaphthalene-1,4-dione in ethanol.[6] This method is particularly attractive due to its use of an environmentally friendly solvent and a simple workup procedure that often avoids column chromatography.[6] The reaction proceeds with high yields and produces novel 2-aminopyrrole derivatives.[6]

Thorpe-Ziegler Reaction: Intramolecular Cyclization of Dinitriles

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[11][12][13] This reaction is conceptually related to the Dieckmann condensation and is a powerful tool for the formation of rings, including the pyrrole nucleus.[11][14] The synthesis of 2-amino-3-cyanopyrrole derivatives has been achieved using a multi-step process that incorporates a Thorpe-Ziegler-type cyclization.[15][16]

The general mechanism involves the deprotonation of the α-carbon of one nitrile group by a strong base, creating a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to a cyclic imine. Tautomerization then yields the more stable enamine.

Mechanism: Thorpe-Ziegler Cyclization

Caption: The key steps in the Thorpe-Ziegler reaction for the formation of a cyclic enamine.

Gewald Reaction: A Thiophene Synthesis with Conceptual Parallels

While the Gewald reaction classically synthesizes 2-aminothiophenes, its principles are relevant to the synthesis of other five-membered heterocycles.[17][18][19][20] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[17] The mechanism begins with a Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and tautomerization.[17][21] The understanding of such condensation-cyclization sequences is valuable for designing analogous syntheses for 2-aminopyrroles by replacing sulfur with an appropriate nitrogen source.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a representative synthesis of a this compound derivative. This protocol is based on established methodologies and is intended to be a practical guide for laboratory execution.

Synthesis of 2-Amino-N-butyl-1H-indole-3-carboxamide via a One-Pot, Two-Step Reductive Cyclization

This protocol is adapted from a method developed for the synthesis of 2-amino-indole-3-carboxamides, which shares the core 2-amino-3-carboxamide heterocyclic structure and employs a robust one-pot procedure.[22]

Materials:

-

N-Butyl-2-cyanoacetamide

-

2-Fluoronitrobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1.0 N Hydrochloric acid (HCl)

-

Iron(III) chloride (FeCl₃)

-

Zinc dust

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-butyl-2-cyanoacetamide (2.0 mmol, 1.0 equiv) and anhydrous DMF (to a concentration of 0.5 M).

-

Under an inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 1.1 equiv) portion-wise to the stirred solution at room temperature.

-

Stir the mixture for 10 minutes, during which time the solution may become a suspension.

-

Add 2-fluoronitrobenzene (2.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 1 hour. The reaction mixture will typically turn a deep purple color, indicating the formation of the intermediate 2-cyano-2-(2-nitrophenyl)-N-butylacetamide.

-

Carefully quench the reaction by the slow addition of 1.0 N HCl (4.0 mmol, 2.0 equiv).

-

To the same flask, add FeCl₃ (6.0 mmol, 3.0 equiv) and zinc dust (20 mmol, 10 equiv).

-

Heat the reaction mixture to 100 °C and stir for 1 hour.

-

After cooling to room temperature, the reaction mixture can be worked up by standard procedures, typically involving filtration to remove inorganic solids, extraction with an organic solvent (e.g., ethyl acetate), washing of the organic layer with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 2-amino-N-butyl-1H-indole-3-carboxamide.

Data Summary Table:

| Reactant/Reagent | Molar Equiv. | Purpose |

| N-Butyl-2-cyanoacetamide | 1.0 | Starting material |

| 2-Fluoronitrobenzene | 1.0 | Starting material |

| Sodium Hydride | 1.1 | Base for deprotonation |

| Hydrochloric Acid | 2.0 | Quenching and acidification |

| Iron(III) Chloride | 3.0 | Co-reductant/catalyst |

| Zinc Dust | 10.0 | Reducing agent for nitro group |

Conclusion

The synthesis of this compound and its derivatives is a dynamic field of research, driven by the significant biological activities of these compounds. Multicomponent reactions have emerged as a highly effective strategy, offering convergence, efficiency, and access to a wide range of structural diversity. The Thorpe-Ziegler reaction provides a classic and reliable method for the construction of the pyrrole ring through intramolecular cyclization. While direct protocols for the parent this compound may require adaptation from related syntheses, the principles and methodologies outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to access this important class of molecules. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new therapeutic agents based on this versatile scaffold.

References

- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.

- Li, K., Huang, R., Chen, L., et al. (2021). Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Chemical Letters, 32(12), 3845-3848.

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters, 23(9), 3482–3486.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.

- A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 993-997.

- Recent Advancements in Pyrrole Synthesis. (2020). Molecules, 25(23), 5569.

- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (2021). ACS Chemical Neuroscience, 12(6), 969–982.

- Chemistry & Biology Of Multicomponent Reactions. (2012). Chemical Reviews, 112(6), 3057–3142.

- Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. (2021). Organic & Biomolecular Chemistry, 19(5), 1016-1040.

- Multicomponent reactions for the synthesis of pyrroles. (2014). Chemical Society Reviews, 43(15), 5224-5248.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1739.

- Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. (2022). New Journal of Chemistry, 46(36), 17336-17348.

-

Thorpe reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- 2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. (2023). Journal of the Chinese Chemical Society.

-

Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233–15266.

- Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014).

-

Thorpe-Ziegler reaction. (n.d.). ResearchGate. Retrieved from [Link]

- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2011). Organic Letters, 13(16), 4284–4287.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). ARKIVOC, 2019(2), 163-175.

-

Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Gewald reaction - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Gewald Reaction [organic-chemistry.org]

- 21. d-nb.info [d-nb.info]

- 22. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-1H-pyrrole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-amino-1H-pyrrole-3-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of this core structure, drawing upon a comprehensive review of current scientific literature. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives, elucidating their mechanisms of action and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Emergence of a Versatile Pharmacophore

The pyrrole ring is a fundamental component of many natural and synthetic bioactive compounds.[1] Within this class, the this compound core has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide array of biological targets with high potency and selectivity. This guide will provide a detailed examination of the key biological activities associated with this promising chemical entity.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Numerous studies have highlighted the ability of this compound derivatives to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[2][3]

-

Janus Kinase 2 (JAK2) Inhibition: A novel class of pyrrole-3-carboxamides has been identified as potent and selective inhibitors of JAK2, a key player in myeloproliferative disorders. Optimization of this series led to the discovery of orally bioavailable inhibitors that demonstrated significant tumor growth inhibition in preclinical models.[2]

-

Cell Division Cycle 7 (Cdc7) Kinase Inhibition: Cdc7 is a serine/threonine kinase essential for DNA replication. Inhibition of Cdc7 represents a promising anticancer strategy. A new chemical class of 5-heteroaryl-3-carboxamido-2-substituted pyrroles has been developed as potent Cdc7 inhibitors, showing efficacy in in vivo models.[3]

-

c-Met Kinase Inhibition: The c-Met proto-oncogene is a receptor tyrosine kinase often dysregulated in cancer. 2-Aminopyridine-3-carboxamide derivatives, bioisosteres of the pyrrole scaffold, have been designed as potent c-Met inhibitors, demonstrating dose-dependent inhibition of downstream signaling.[4]

-

Enhancer of Zeste Homolog 2 (EZH2) Inhibition: EZH2 is a histone methyltransferase that is often overexpressed in various cancers. A novel series of pyrrole-3-carboxamide derivatives has been reported as EZH2 inhibitors, capable of reducing cellular H3K27me3 levels and increasing the expression of tumor suppressor genes.[5]

Signaling Pathway: Kinase Inhibition by this compound Derivatives

Caption: Inhibition of key kinases by this compound derivatives disrupts cancer cell signaling pathways.

Disruption of Microtubule Polymerization

Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer therapy.[6] Ethyl-2-amino-pyrrole-3-carboxylates, closely related to the carboxamide scaffold, have been identified as potent cytotoxic agents that inhibit tubulin polymerization. This disruption leads to a G2/M cell-cycle arrest and ultimately induces apoptosis in cancer cells.[6][7]

Experimental Workflow: Assessing Microtubule Destabilization

Caption: A typical workflow to evaluate the microtubule-destabilizing effects of novel compounds.

Antimicrobial Activity: A Broad Spectrum of Action

The this compound scaffold has demonstrated significant promise in the development of novel antimicrobial agents, with activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.[8][9]

Antibacterial Activity

Derivatives of this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can vary, with some compounds inhibiting essential bacterial enzymes. For example, certain pyrrole-3-carbonitrile derivatives have been identified as metallo-β-lactamase inhibitors, enzymes that confer resistance to β-lactam antibiotics.[10]

Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[11] These compounds have shown excellent activity against drug-resistant strains of Mycobacterium tuberculosis.[11]

Antifungal and Antiviral Potential

While less explored, some pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have reported antifungal and antiviral activities.[12][13] This suggests that the core scaffold can be a starting point for the development of broad-spectrum antimicrobial agents.

Table 1: Summary of Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Organism(s) | Mechanism of Action | Reported MIC/IC50 Values | Reference(s) |

| Pyrrole-3-carbonitriles | Gram-positive & Gram-negative bacteria | Metallo-β-lactamase inhibition | Low μM range | [10] |

| Pyrrole-2-carboxamides | Mycobacterium tuberculosis | MmpL3 Inhibition | < 0.016 μg/mL | [11] |

| Pyrrolyl benzamides | Staphylococcus aureus, Escherichia coli | InhA inhibition | 3.12 - 12.5 μg/mL | [8] |

| Pyrrolo[2,3-d]pyrimidines | Various bacteria and fungi | Multiple targets | Varies | [12][13] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Substituted pyrrole carboxylic acids, closely related to the carboxamide scaffold, have been evaluated for their anti-inflammatory properties.[14] These compounds have been shown to inhibit carrageenan-induced edema in rats and exhibit in vitro antiproteolytic and membrane-stabilizing properties, suggesting a multifactorial mechanism of action.[14] More recently, derivatives of related heterocyclic systems have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]

Protocol: In Vitro Evaluation of Anti-inflammatory Activity

Objective: To assess the ability of a this compound derivative to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (dissolved in DMSO)

-

ELISA kits for TNF-α and IL-6

-

Cell viability assay (e.g., MTT or MTS)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

-

Data Analysis: Calculate the IC50 value for the inhibition of each cytokine.

Causality Explanation: This protocol is designed to determine if the compound can directly suppress the inflammatory response of immune cells. Pre-treatment with the compound before LPS stimulation allows for the assessment of its ability to interfere with the signaling pathways that lead to cytokine production. The inclusion of a cytotoxicity assay is crucial to differentiate true anti-inflammatory effects from non-specific cell death.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The exploration of structure-activity relationships is fundamental to optimizing the biological activity of the this compound scaffold.

-

Substitution at the N1 Position: Modifications at the N1 position of the pyrrole ring have been shown to be critical for modulating activity against various targets. For instance, in the case of metallo-β-lactamase inhibitors, an N-benzyl side chain was found to be important for inhibitory potency.[10]

-

Modifications of the Carboxamide Group: The carboxamide moiety is a key interaction point and can be modified to enhance potency and selectivity. For example, in the development of 5-HT6 receptor inverse agonists, the introduction of a 3-aminopyrrolidinyl moiety at the 3-carboxamide fragment was a key modification.[16][17]

-

Substitution on the Pyrrole Ring: The substituents on the pyrrole ring itself play a significant role in determining the biological activity. In antitubercular pyrrole-2-carboxamides, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved anti-TB activity.[11]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs with a wide range of therapeutic applications. Its demonstrated efficacy as an anticancer, antimicrobial, and anti-inflammatory agent, coupled with its synthetic accessibility, makes it an attractive starting point for further drug development efforts. Future research should focus on the continued exploration of the chemical space around this core structure, the elucidation of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates for the treatment of various human diseases.

References

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. New Journal of Chemistry (RSC Publishing). [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC. [Link]

-

Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed. [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Cdc7 kinase inhibitors: 5-heteroaryl-3-carboxamido-2-aryl pyrroles as potential antitumor agents. 1. Lead finding. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

-

Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Pharmacology. [Link]

-

Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

-

2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. [Link]

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. PubMed. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. PubMed. [Link]

-

Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. ResearchGate. [Link]

-

(PDF) 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ResearchGate. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]

-

Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. BioWorld. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

-

Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdc7 kinase inhibitors: 5-heteroaryl-3-carboxamido-2-aryl pyrroles as potential antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data & Characterization of 2-Amino-1H-pyrrole-3-carboxamide

The following technical guide details the spectroscopic characterization and synthetic handling of 2-Amino-1H-pyrrole-3-carboxamide and its critical derivatives.

Executive Summary & Compound Significance

This compound (CAS: 15986-02-4) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as the immediate precursor to pyrrolo[2,3-d]pyrimidines (7-deazapurines), a class of pharmacophores found in FDA-approved kinase inhibitors (e.g., Tofacitinib, Baricitinib).

Technical Note on Stability: Researchers must note that the unsubstituted this compound is electron-rich and prone to oxidative polymerization upon exposure to air and light. Consequently, it is frequently:

-

Generated in situ and immediately cyclized.

-

Isolated as a stable salt (e.g., hydrochloride).

-

Characterized via its more stable surrogate, Ethyl 2-amino-1H-pyrrole-3-carboxylate , or N-protected derivatives.

This guide presents the spectral data for the stable surrogate (Ethyl ester) as a primary reference, alongside the specific diagnostic shifts expected for the carboxamide functionality.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 15986-02-4 |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Key Functionality | Primary amine (C2), Carboxamide (C3), Pyrrole NH (N1) |

Spectroscopic Characterization

A. NMR Spectroscopy (¹H & ¹³C)

Due to the instability of the free base carboxamide, the data below references the stable Ethyl 2-amino-1H-pyrrole-3-carboxylate (CAS: 108290-86-4). The structural connectivity is identical except for the ester-to-amide substitution.

¹H NMR Data (500 MHz, DMSO-d₆)

Reference Standard: Ethyl 2-amino-1H-pyrrole-3-carboxylate

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 - 10.9 | Broad Singlet | 1H | Pyrrole NH (N1) | Highly deshielded due to aromaticity and H-bonding. |

| 6.28 | Triplet (J=2.8 Hz) | 1H | C5-H | Alpha to pyrrole nitrogen; characteristic heteroaromatic shift. |

| 6.15 | Doublet of Doublets | 1H | C4-H | Beta to pyrrole nitrogen; couples with C5-H. |

| 5.0 - 5.8 | Broad Singlet | 2H | C2-NH₂ | Exchangable amino protons. Note: In the carboxamide, this may shift downfield to 6.0-6.5 ppm. |

| 6.8 - 7.5 | Broad Singlet | 2H | C3-CONH₂ | (Predicted for Carboxamide) Distinctive amide doublet/singlet replacing the ester ethyl signals. |

¹³C NMR Data (125 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 166.5 | C=O (Carbonyl) | Carbonyl carbon. In the carboxamide, this typically shifts to ~168-170 ppm. |

| 145.4 | C2 (Amino-substituted) | Highly deshielded due to direct attachment of the amino group. |

| 110.3 | C5 | Alpha carbon of the pyrrole ring. |

| 107.5 | C4 | Beta carbon of the pyrrole ring. |

| 94.5 | C3 | Ipso carbon carrying the carbonyl; shielded by resonance from the C2-amino group. |

B. Infrared Spectroscopy (FT-IR)

The conversion of the precursor nitrile or ester to the carboxamide is best monitored via IR.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Feature |

| 3400 - 3150 | N-H Stretching | Multiple bands corresponding to Pyrrole NH, Amide NH₂, and Amine NH₂. |

| 1680 - 1640 | C=O Stretching | Amide I Band. Strong intensity. (Distinguishes from Nitrile precursor at ~2200 cm⁻¹). |

| 1620 - 1590 | N-H Bending | Amide II Band. Overlaps with C=C aromatic stretching. |

| ~2210 | C≡N Stretching | Absent. Presence indicates incomplete hydrolysis of the nitrile precursor. |

C. Mass Spectrometry (MS)[6]

-

Ionization Mode: ESI (+) or EI

-

Molecular Ion [M+H]⁺: m/z 126.14

-

Key Fragmentation:

-

Loss of NH₃ (M-17): Characteristic of primary amides.

-

Loss of CO (M-28): Ring contraction or carbonyl loss.

-

Synthesis & Preparation Protocols

The most reliable route to 2-amino-1H-pyrrole-3-carboxamides is the Gewald-type condensation followed by controlled hydrolysis.

Workflow Diagram

The following diagram illustrates the critical pathway from the alpha-aminoketone precursor to the target carboxamide and its subsequent cyclization.

Caption: Synthetic pathway from aminoketone precursors to the target carboxamide scaffold.

Experimental Protocol: Hydrolysis of 2-Amino-3-cyanopyrrole

Context: Direct synthesis of the amide is difficult; hydration of the nitrile is the standard method.

-

Starting Material: Dissolve 2-amino-3-cyanopyrrole (1.0 equiv) in Ethanol (10 volumes).

-

Catalyst Addition: Add aqueous KOH (4.0 equiv, 20% w/v) and H₂O₂ (30%, 2.0 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of nitrile spot).

-

Workup:

-

Neutralize with 1N HCl to pH 7.

-

Extract with Ethyl Acetate (3x).[3]

-

Wash combined organics with brine, dry over Na₂SO₄.

-

-

Purification: Recrystallize immediately from Ethanol/Water. Do not store for extended periods.

References

-

Davoodnia, A., et al. (2010).[4] Solvent-free synthesis of this compound derivatives and their cyclization to pyrrolo[2,3-d]pyrimidines. Chinese Chemical Letters.

-

Traxler, P., et al. (1996). Pyrrolo[2,3-d]pyrimidines: Potent inhibitors of the tyrosine kinase c-Src. Journal of Medicinal Chemistry.

-

ChemicalBook. (2024).[5] Ethyl 2-amino-1H-pyrrole-3-carboxylate Spectral Data.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12111022, Ethyl 2-amino-1H-pyrrole-3-carboxylate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE | 108290-86-4 [chemicalbook.com]

Methodological & Application

Application Note: One-Pot Synthesis of 2-Amino-1H-pyrrole-3-carboxamide Derivatives

Executive Summary

This application note details the robust, one-pot synthesis of 2-amino-1H-pyrrole-3-carboxamide derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for pyrrolo[2,3-d]pyrimidines (bioisosteres of quinazolines) and exhibiting potent inhibition against Janus Kinase (JAK2) , EGFR , and various microbial pathogens.

Unlike traditional multi-step Paal-Knorr syntheses, this protocol utilizes a three-component reaction (3-CR) involving an

-

Method A: A green, catalyst-free approach using ethanol/water (ideal for scale-up).

-

Method B: A catalytic approach using ionic liquids or solid acid catalysts (ideal for sterically hindered substrates).

Scientific Background & Mechanism[1][2][3][4]

The "Privileged" Scaffold

The 2-amino-pyrrole-3-carboxamide moiety is amphoteric and highly functionalizable. Its ability to form multiple hydrogen bonds makes it an excellent ATP-mimetic in kinase inhibitor design.

Reaction Mechanism

The reaction proceeds via a cascade mechanism combining Knoevenagel condensation and a Gewald-type cyclization.

-

Ammonia Generation: Ammonium acetate dissociates to provide ammonia.

-

Knoevenagel Condensation: Cyanoacetamide condenses with the ketone carbonyl of the benzoin/arylglyoxal to form an

-unsaturated nitrile. -

Michael Addition: Ammonia attacks the nitrile or the ketone (depending on the specific pathway favored by the substrate), leading to an enamine.

-

Cyclization: Intramolecular nucleophilic attack closes the ring, followed by tautomerization to aromatize the pyrrole.

Mechanistic Pathway Diagram[5]

Figure 1: Mechanistic pathway for the three-component synthesis of functionalized pyrroles.

Experimental Protocols

Materials & Reagents[2][5][6]

-

Substrate 1: Benzoin (or substituted

-hydroxy ketone) - 1.0 equiv. -

Substrate 2: 2-Cyanoacetamide - 1.0 equiv.[1]

-

Nitrogen Source: Ammonium Acetate (

) - 1.5 to 2.0 equiv. -

Solvent: Ethanol (95%) or Ethanol/Water (1:1).

-

Catalyst (Optional for Method B): L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4).

Method A: Green Catalyst-Free Synthesis (Standard)

Best for: Standard aromatic substrates, high-throughput screening, and green chemistry compliance.

Protocol Steps:

-

Charge: In a 50 mL round-bottom flask, dissolve Benzoin (1.0 mmol, 212 mg) and 2-Cyanoacetamide (1.0 mmol, 84 mg) in Ethanol (5 mL).

-

Activate: Add Ammonium Acetate (1.5 mmol, 115 mg) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (

) with magnetic stirring. -

Monitor: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Endpoint: Disappearance of benzoin spot typically occurs within 2–4 hours .

-

-

Workup: Cool the mixture to room temperature. Pour the contents into crushed ice (20 g) with vigorous stirring.

-

Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel.

-

Purification: Wash the cake with cold water (

) followed by cold ethanol (

Method B: Ionic Liquid Mediated Synthesis

Best for: Electron-deficient or sterically hindered substrates that fail Method A.

Protocol Steps:

-

Mix: Combine reactants (1.0 equiv each) in [BMIM]BF4 (2 mL) or add L-Proline (10 mol%) to the ethanol mixture.

-

Heat: Stir at

. Reaction times are typically reduced to 30–60 minutes . -

Extraction: Extract the product with diethyl ether (

). The ionic liquid can be recycled. -

Dry & Concentrate: Dry organic layer over

and evaporate.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact & Control |

| Stoichiometry | Essential. Ammonia is volatile; excess ensures complete conversion of the intermediate. | |

| Temperature | Reflux ( | Lower temperatures ( |

| Solvent | Protic (EtOH/H2O) | Protic solvents stabilize the zwitterionic intermediates facilitating proton transfer during cyclization. |

| pH Control | Slightly Acidic/Neutral |

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) workflow for Method A.

Validation & Analysis

To confirm the synthesis of 2-amino-4,5-diphenyl-1H-pyrrole-3-carboxamide (using Benzoin):

-

Visual: Product should be a yellow to off-white solid.

-

Melting Point: Expected range: 238–240°C (Lit. value).

-

IR Spectroscopy:

-

: Sharp bands for

-

: Strong Carbonyl (

-

: Sharp bands for

-

1H NMR (DMSO-d6, 400 MHz):

-

(s, 1H): Pyrrole

- (m, 10H): Aromatic protons (Phenyl rings).

-

(bs, 2H): Amide

-

(s, 2H): Amine

-

(s, 1H): Pyrrole

Note on Stability: The 2-amino group is electron-rich and prone to oxidation upon prolonged air exposure in solution. Store solids in amber vials at

References

-

Nair, V., et al. (2001).[2][3] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." Journal of Organic Chemistry.

-

Rueping, M., & Parra, A. (2010).[4] "Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water."[4] Organic Letters.

-

Menendez, J. C., et al. (2014).[5] "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews.[5]

-

Davoodnia, A., et al. (2010).[6] "Solvent-free synthesis of 2-amino-1H-pyrrole-3-carboxamides." Chinese Chemical Letters. (Cited in context of antimicrobial applications).

-

Cai, L., et al. (2014). "Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast, Efficient, Mild, and Metal-Free Synthesis of Pyrroles by Domino Reactions in Water [organic-chemistry.org]

- 5. Multi-component one-pot synthesis of 2-aminopyrrole derivatives [yndxxb.ynu.edu.cn]

- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in the synthesis of substituted 2-Amino-1H-pyrrole-3-carboxamide

Welcome to the Technical Support Center for Heterocyclic Synthesis.

You have reached the Tier 3 Support Desk for Substituted 2-Amino-1H-pyrrole-3-carboxamide synthesis. This guide addresses the specific mechanistic failures encountered when constructing this privileged scaffold, particularly via the multicomponent condensation of

Ticket #01: Regioselectivity Failure (The "Furan Trap")

User Report: "I attempted the multicomponent reaction of benzoin, malononitrile, and a primary amine. NMR indicates I isolated 2-amino-3-cyanofuran, not the pyrrole."

Root Cause Analysis: This is the most common failure mode in this synthesis. The reaction proceeds via a Knoevenagel condensation followed by a cyclization. The critical branch point is the intermediate formed after the initial condensation.

-

Path A (Desired): The amine attacks the ketone carbonyl (Schiff base formation) before cyclization, or displaces the oxygen in a furan intermediate.

-

Path B (Undesired): The enolate oxygen attacks the nitrile (O-cyclization) before nitrogen incorporation, locking the ring as a furan.

Troubleshooting Protocol: To force Path A , you must favor N-nucleophilicity over O-nucleophilicity.

-

Order of Addition: Do not mix all three components simultaneously if furan formation is dominant.

-

Step 1: Pre-condense the amine and the ketone (if stable) or the ketone and malononitrile.

-

Correction: If using the standard one-pot method, increase the equivalents of the amine (1.2–1.5 eq) to outcompete the intramolecular O-attack.

-

-

Catalyst Selection: Switch from weak bases (piperidine) to ionic liquids or stronger organocatalysts that stabilize the iminium intermediate.

-

Temperature: Higher temperatures (

C) generally favor the thermodynamic pyrrole product over the kinetic furan product.

Visual Logic: The Divergent Pathway

Caption: Mechanistic divergence in the multicomponent synthesis. High amine concentration and thermal energy are required to push the equilibrium toward the pyrrole (Path B).

Ticket #02: Reaction Optimization (Yield & Purity)

User Report: "My reaction yields are inconsistent (30-50%) and the product is often contaminated with a black tar that is difficult to remove."

Technical Insight: The "tar" is typically polymerized malononitrile or oligomers formed via oxidative coupling of the electron-rich pyrrole. Standard base catalysis (e.g., piperidine/ethanol) often lacks the activation energy control to prevent these side reactions.

Recommended Protocol: Ionic Liquid Mediated Synthesis Replacing volatile organic solvents with Ionic Liquids (ILs) has been proven to stabilize the charged intermediates and improve yields significantly [1].

Protocol:

-

Mixture: Combine

-hydroxyketone (1 mmol), malononitrile (1.1 mmol), and amine (1.1 mmol). -

Solvent/Catalyst: Add [bmim]BF4 (1-butyl-3-methylimidazolium tetrafluoroborate) (2 mL). Note: The IL acts as both solvent and catalyst.

-

Condition: Stir at room temperature or mild heat (

C). -

Workup: Pour the mixture into water. The hydrophobic pyrrole precipitates; the IL remains in the water phase (recyclable).

Data Comparison: Catalyst Efficiency

| Catalyst / Solvent | Reaction Time | Yield (%) | Purity Profile |

| Piperidine / Ethanol | 4–6 Hours | 45–60% | Low (Requires Chromatography) |

| Et3N / Reflux | 3–5 Hours | 50–65% | Moderate (Dark coloration) |

| L-Proline / Methanol | 1–2 Hours | 75–85% | High (Green Chemistry) |

| [bmim]BF4 (Ionic Liquid) | 30–45 Mins | 88–95% | Excellent (Simple Filtration) |

Ticket #03: Functional Group Conversion (Nitrile to Carboxamide)

User Report: "I successfully made the 2-amino-3-cyanopyrrole, but hydrolysis to the 3-carboxamide is failing. Acid hydrolysis decomposes the ring, and basic hydrolysis is incomplete."

Solution:

The 2-aminopyrrole ring is electron-rich and acid-sensitive (prone to polymerization). Standard acid hydrolysis (

Validated Protocol:

-

Dissolve 2-amino-3-cyanopyrrole (1 mmol) in DMSO (3 mL). Note: Ethanol often fails due to poor solubility of the nitrile.

-

Cool to

C. -

Add

(0.5 eq) followed by dropwise addition of 30% -

Allow to warm to room temperature and stir for 1–3 hours.

-

Quench: Pour into ice water. The carboxamide product should precipitate as a white/off-white solid.

Mechanism of Action:

The hydroperoxide anion (

Frequently Asked Questions (FAQ)

Q: Can I synthesize the carboxamide directly without the nitrile intermediate?

A: Yes, by substituting malononitrile with cyanoacetamide (

Q: My product is an oil, but literature says it should be a solid. Why? A: This usually indicates trapped solvent or persistent furan impurities.

-

Fix: Triturate the oil with cold diethyl ether or a hexanes/ethyl acetate (9:1) mixture. If it remains an oil, obtain a proton NMR. If you see signals around 7.2–7.5 ppm that do not match your aromatic protons, you likely have the furan regioisomer.

Q: Why is the 2-amino group difficult to alkylate/acylate post-synthesis? A: The 2-amino group is structurally conjugated with the pyrrole ring and the electron-withdrawing group at position 3. It behaves more like a vinylogous urea than a simple primary amine. You will need strong electrophiles (e.g., acid chlorides, isocyanates) and often forcing conditions (reflux in dioxane) to derivatize it.

References

-

Ranu, B. C., & Hajra, A. (2008). "Synthesis of substituted pyrroles by a three-component coupling reaction in ionic liquids." Tetrahedron Letters. (Validated context via search results on ionic liquid efficiency).

-

Katritzky, A. R., et al. (2010). "General methods for the synthesis of 2-amino-3-cyanopyrroles." Journal of Organic Chemistry. (Standard text on heterocyclic transformations).

-

Huynh, T. N. T., et al. (2014).[1] "Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans." Organic & Biomolecular Chemistry. (Detailed analysis of the Furan vs. Pyrrole competition).

-

Silverberg, L. J., et al. (2015). "The synthesis of 2-amino-3-cyanopyrroles from N-tosylimines." Tetrahedron. (Alternative mechanistic insights).

Sources

Technical Support Center: Purifying Polar 2-Amino-1H-pyrrole-3-carboxamide Compounds

Welcome to the technical support center. The 2-amino-1H-pyrrole-3-carboxamide scaffold is a cornerstone in many medicinal chemistry programs, valued for its rich hydrogen-bonding capabilities and biological activity.[1] However, the very features that make these compounds biologically interesting—high polarity and a basic amino group—present significant challenges during purification.

This guide is designed to provide you, the research scientist, with a logical framework for troubleshooting and overcoming these common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, reproducible purification methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered when purifying this compound and its derivatives.

Q1: Why is my compound streaking severely or not moving from the baseline on a standard silica gel TLC plate and column?

A: This is the most frequent issue and stems from a strong, undesirable acid-base interaction. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic 2-amino group on your pyrrole becomes protonated and binds ionically to the deprotonated silanols, leading to very strong retention, poor peak shape (streaking/tailing), and often, irreversible adsorption and low recovery.[2][3]

Q2: I switched to reverse-phase (C18) chromatography, but my compound elutes immediately in the solvent front. What is happening?

A: Your compound is too polar for traditional reverse-phase chromatography.[4] In this technique, retention is driven by hydrophobic interactions between the analyte and the non-polar C18 stationary phase.[5][6] Highly polar molecules, like this compound, have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and are flushed through the column with little to no retention.[7]

Q3: My recovery is extremely low after silica gel chromatography, even after flushing with highly polar solvents. Where did my compound go?

A: The compound is likely still irreversibly bound to the silica gel column due to the strong ionic interactions described in Q1. In some cases, the acidic nature of the silica gel can also cause degradation of sensitive pyrrole compounds.[8][9] It is crucial to test compound stability on a small amount of silica in an NMR tube before committing to a large-scale column.

Q4: I'm trying to perform a liquid-liquid extraction, but I'm forming a persistent emulsion. How can I break it?

A: Emulsions are common when dealing with polar, amphiphilic molecules. The cause is often vigorous shaking or the presence of surfactant-like impurities.[2] To resolve this, try gently inverting the separatory funnel instead of shaking. If an emulsion persists, you can "salt out" by adding a saturated brine (NaCl) solution to the aqueous layer, which increases its polarity and helps break the emulsion.[2]

Section 2: In-Depth Troubleshooting Guides

When standard methods fail, a more nuanced approach is required. These guides provide detailed strategies for tackling specific purification challenges.

Guide 1: Optimizing Normal-Phase Chromatography

If you must use normal-phase chromatography, the key is to mitigate the interaction between your basic compound and the acidic stationary phase.

Symptom: Severe Peak Tailing or Irreversible Binding on Silica Gel

-

Underlying Cause: Strong interaction between the basic 2-amino group and acidic surface silanols.

-

Solutions & Causality:

-

Mobile Phase Modification (The "Competing Base" Method): Add a small amount of a basic modifier to your eluent.

-

Why it Works: The modifier (e.g., triethylamine) is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound. This allows your analyte to elute based on polarity interactions rather than ionic binding, resulting in a significantly improved peak shape.[2]

-

Recommended Modifiers:

-

0.5-2% Triethylamine (TEA) in a standard solvent system (e.g., Dichloromethane/Methanol).

-

0.5-2% Ammonia (as a solution in Methanol) for very basic compounds.[3]

-

-

-

Use an Alternative Stationary Phase: Switch from acidic silica to a more inert or basic medium.

-

Workflow Diagram: Selecting a Normal-Phase Strategy

Caption: A decision tree for troubleshooting normal-phase purification.

Guide 2: Advanced Solutions for Highly Polar Compounds

For many 2-amino-1H-pyrrole-3-carboxamides, traditional methods are simply inadequate. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.

Symptom: No Retention on Reverse-Phase (C18) Columns

-

Underlying Cause: The analyte is too hydrophilic and has minimal interaction with the non-polar C18 stationary phase.[7]

-

Primary Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

-

What is HILIC? HILIC is a chromatographic technique that uses a polar stationary phase (similar to normal phase) but with a reverse-phase type mobile phase (e.g., high concentration of acetonitrile with a small amount of water/aqueous buffer).[4][11]

-

Mechanism of Retention: Retention in HILIC is primarily driven by the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[12] Your highly polar compound prefers this aqueous layer over the highly organic mobile phase, leading to strong retention. As you increase the water content (the strong solvent) in the mobile phase, the compound elutes.[7]

-

Advantages for Your Compound:

-

Excellent Retention: Specifically designed for compounds that are poorly retained in reverse-phase.[13]

-

MS-Friendly: Uses volatile organic solvents, leading to enhanced sensitivity in mass spectrometry.[12]

-

Alternative Selectivity: Can separate impurities that are difficult to resolve by other methods.[14]

-

-

Data Table: HILIC Method Development Starting Points

| Stationary Phase | Typical Mobile Phase (A: Organic, B: Aqueous) | Key Characteristics & Best Use For |

| Bare Silica | A: AcetonitrileB: Water + 0.1% Formic Acid | Good general-purpose HILIC phase. The acidic modifier helps protonate the amine, improving peak shape.[10] |

| Amide (NH2) | A: AcetonitrileB: 10 mM Ammonium Acetate, pH 5.8 | Less acidic than silica, can reduce tailing for basic compounds. Provides unique selectivity.[13] |

| Diol | A: AcetonitrileB: Water + 0.1% Formic Acid | Offers weaker retention than silica, useful if your compound is too strongly retained on other HILIC phases.[14] |

| Zwitterionic (e.g., Sulfobetaine) | A: AcetonitrileB: 10 mM Ammonium Formate, pH 4.5 | Provides both hydrophilic and electrostatic interactions, offering excellent retention and unique selectivity for polar analytes.[11] |

Guide 3: Successful Crystallization Strategies

Crystallization can be an effective and scalable purification method if the compound is a solid and has >80% purity.

Symptom: Compound "Oils Out" or Fails to Crystallize

-

Underlying Cause: High solubility in polar solvents, strong solvation effects, or the presence of impurities inhibiting lattice formation.[9]

-

Solutions & Causality:

-

Anti-Solvent Crystallization: This is often the most successful technique for polar compounds.

-

Why it Works: You dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble, then slowly add a "poor" non-polar anti-solvent in which it is insoluble. This gradually reduces the overall solvent polarity, forcing your compound out of solution and promoting crystal growth.

-

Example: Dissolve the crude product in a minimal volume of hot ethyl acetate or methanol. Add hexanes or pentane dropwise until the solution becomes persistently cloudy. Allow to cool slowly.[9]

-

-

Induce Nucleation: If the solution is supersaturated but no crystals form, you need to initiate the process.

-

Methods: Scratch the inside of the flask at the air-solvent interface with a glass rod to create microscopic imperfections that serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.[9]

-

-

Section 3: Key Experimental Protocols

Protocol 1: HILIC Method Development for Flash Chromatography

This protocol outlines a systematic approach to developing a HILIC purification method.

-

Sample Preparation: Dissolve a small amount of your crude material in a solvent that mimics the initial mobile phase (e.g., 95:5 Acetonitrile:Water). If solubility is an issue, use a stronger solvent like pure water or methanol, but inject the smallest possible volume to avoid peak distortion.[14]

-

Column Selection: Begin with a bare silica flash column.

-

Mobile Phase Preparation:

-

Solvent A: Acetonitrile

-

Solvent B: Water with 0.1% Formic Acid (to ensure the amine is protonated and improve peak shape).

-

-

Scouting Gradient: Run a rapid, broad gradient to determine the approximate elution conditions.

-

Start at 95% A / 5% B.

-

Run a linear gradient to 50% A / 50% B over 10-15 column volumes (CV).

-

Hold at 50% A / 50% B for 2-3 CV.

-

-

Optimization: Based on the scouting run, design a shallower, focused gradient around the elution point of your target compound for the preparative run. For example, if your compound eluted at 30% B, you might run a gradient from 10% B to 40% B over 20 CV.

-

Fraction Analysis: Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.

Workflow Diagram: HILIC Purification Process

Caption: A standard workflow for a HILIC purification experiment.

Protocol 2: Deactivating a Silica Gel Column for Basic Compounds

-

Column Packing: Dry pack your glass column with the required amount of silica gel.

-

Solvent Preparation: Prepare two solutions:

-

Deactivating Solvent: Your planned starting eluent (e.g., 95:5 DCM:Methanol) containing 1-2% triethylamine.[8]

-

Initial Eluent: Your planned starting eluent without triethylamine.

-

-

Deactivation Flush: Wet the column and flush it with 2-3 column volumes of the Deactivating Solvent . This neutralizes the acidic sites.

-

Equilibration Flush: Flush the column with 2-3 column volumes of the Initial Eluent . This removes the excess, unbound triethylamine, which could interfere with chromatography.

-

Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as planned, using your mobile phase that now contains the 0.5-1% triethylamine modifier.

References

- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

- Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography.

- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.

- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.

- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

- Cogent HPLC. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.

- Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.

- Wikipedia. (n.d.). Reversed-phase chromatography.

- Phenomenex. (n.d.). Normal Phase HPLC Columns.

- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.

- Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.

- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones.

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides.

- Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.

- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry.

- Mote, G. D., et al. (2015).

- ResearchGate. (2021, July 8). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry.

- Hormann, K., & Andreesen, J. R. (1994). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. Biological Chemistry Hoppe-Seyler.

- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.

- Bailey, D. M., & Johnson, R. E. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry.

- Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.

- Echemi. (n.d.). 2-Amino-1H-pyrrole-3-carboxylic acid amide.

- ResearchGate. (2013, October 28). What is the role of pH in protein purification?.

- MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.

- ResearchGate. (n.d.). Effect of extraction buffer pH on protein purification.

- Frontiers. (2025, April 4). Enhancing therapeutic antibody production through amino acid-induced pH shift in Protein A affinity chromatography. Retrieved from Frontiers in Bioengineering and Biotechnology.

- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.

- Echemi. (n.d.). ETHYL 2-AMINO-1H-PYRROLE-3-CARBOXYLATE SDS.

- ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.

- Quora. (2019, May 20). Why are buffers of two different pH levels used during protein purification?.

- Villegas-Olave, M., et al. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS ONE.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chromatography [chem.rochester.edu]

- 4. biotage.com [biotage.com]

- 5. chromtech.com [chromtech.com]

- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 7. agilent.com [agilent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. waters.com [waters.com]

- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]

- 13. biotage.com [biotage.com]

- 14. teledynelabs.com [teledynelabs.com]

Technical Support Center: Refining Protocols for Biological Assays with 2-Amino-1H-pyrrole-3-carboxamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-1H-pyrrole-3-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the smooth execution of your biological assays. The pyrrole-3-carboxamide scaffold is a versatile pharmacophore found in a range of biologically active molecules, from anticancer agents to 5-HT6 receptor inverse agonists.[1] Its unique chemical properties, however, can present challenges in experimental design and execution. This resource is designed to address those challenges head-on, providing not just solutions but also the underlying scientific rationale.

I. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues that may arise during the use of this compound in biological assays. The question-and-answer format is designed for quick reference and problem-solving.

Solubility and Compound Stability

Question 1: My this compound derivative is precipitating in my aqueous assay buffer. How can I improve its solubility?

Answer:

This is a common challenge, as the pyrrole core and its various substitutions can lead to poor aqueous solubility. Here’s a systematic approach to troubleshooting this issue:

-

Co-solvent Optimization: The first line of defense is often the use of a water-miscible organic co-solvent.

-

Dimethyl Sulfoxide (DMSO): This is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. When diluting into your aqueous buffer, ensure the final DMSO concentration does not exceed a level that affects your biological system (typically <0.5%). It's crucial to perform a vehicle control experiment to assess the impact of the solvent on your assay.

-

Ethanol or Methanol: For some derivatives, these alcohols may be suitable alternatives or can be used in combination with DMSO.

-

Rationale: These co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic compounds.

-

-

pH Adjustment: The amino and carboxamide groups on the pyrrole ring can be protonated or deprotonated depending on the pH.

-

Acidic or Basic Buffers: Systematically test the solubility of your compound in a range of pH buffers (e.g., pH 5.0, 7.4, 9.0). The optimal pH will depend on the pKa of your specific derivative.

-

Rationale: Ionization of the molecule can significantly increase its interaction with water molecules, thereby enhancing solubility.

-

-

Use of Solubilizing Agents:

-

Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, increasing its apparent solubility.

-

Table 1: Recommended Starting Concentrations for Solubility Testing

| Method | Reagent | Starting Concentration | Final Assay Concentration (Example) |

| Co-solvent | DMSO | 10-50 mM | <0.5% v/v |

| pH Adjustment | pH Buffers | 1-10 mM | Dependent on assay |

| Surfactants | Tween® 20 | 0.1-1% (stock) | 0.01-0.1% |

| Cyclodextrins | β-cyclodextrin | 1-10 mM | Dependent on assay |

Question 2: I'm observing a loss of compound activity over the course of a multi-day experiment. Could my this compound derivative be degrading?

Answer:

Yes, degradation is a possibility. The pyrrole ring can be susceptible to oxidation and light-induced degradation.[2] Here’s how to investigate and mitigate this:

-

Stability Assessment:

-

LC-MS Analysis: The most direct way to assess stability is to incubate your compound in your assay media under experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify any degradation products.

-

Rationale: LC-MS provides a quantitative measure of the compound's concentration over time, giving a clear indication of its stability.

-

-

Mitigation Strategies:

-

Storage Conditions: Always store stock solutions of your compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

-

Fresh Preparation: For long-term experiments, consider preparing fresh dilutions of your compound from the stock solution daily.

-

Antioxidants: If oxidative degradation is suspected, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in your stock solution might be beneficial, provided it doesn't interfere with your assay.

-

Inconsistent Assay Results

Question 3: I am seeing significant well-to-well variability in my plate-based assay. What could be the cause?

Answer:

Inconsistent results can stem from several factors related to compound handling and assay setup.

-

Incomplete Solubilization: Even if you don't see visible precipitation, micro-precipitates can form, leading to uneven distribution of the compound in your assay plate.

-

Troubleshooting: Before adding the compound to your assay plate, vortex the stock solution and the intermediate dilutions thoroughly. After dilution in the final assay buffer, visually inspect the solution for any cloudiness. Consider a brief sonication step for your stock solution before dilution.

-

-

Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of viscous DMSO stocks, can introduce significant variability.

-

Troubleshooting: Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions). For multi-well plates, consider using a multichannel pipette or an automated liquid handler to minimize variability.

-

-

Edge Effects: In plate-based assays, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell viability or enzyme activity.

-

Troubleshooting: To mitigate edge effects, avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media. Ensure your incubator has good humidity control.

-

Cell-Based Assay Challenges

Question 4: My this compound derivative is showing high cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?

Answer:

This is a critical aspect of drug discovery. Several strategies can help you dissect these effects:

-

Dose-Response Curves: Generate a full dose-response curve for both your primary endpoint (e.g., inhibition of a specific enzyme) and a cytotoxicity endpoint (e.g., using an MTT or CellTiter-Glo® assay).

-

Rationale: Comparing the IC50 (or EC50) values for your desired activity and cytotoxicity will reveal the therapeutic window of your compound. A large separation between these values indicates specific activity, while overlapping curves suggest that the observed effect may be due to general toxicity.

-

-

Time-Course Experiments: Assess cytotoxicity at different time points.

-

Rationale: If cytotoxicity only appears after prolonged exposure (e.g., >24 hours), it may be a secondary effect. Your primary biological activity might be observable at earlier time points before significant cell death occurs.

-

-

Control Compounds: Include a structurally similar but inactive analog of your compound in your experiments.

-

Rationale: If the inactive analog does not show cytotoxicity at similar concentrations, it strengthens the argument that the cytotoxicity of your active compound is linked to its specific biological target.

-

Workflow for Differentiating Specific Activity from Cytotoxicity

Caption: A decision-making workflow to distinguish between specific biological activity and general cytotoxicity.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight range for this compound derivatives? The molecular weight of the parent compound, this compound, is 125.13 g/mol .[3] However, derivatives used in drug discovery can have significantly higher molecular weights depending on the substitutions made to the core structure.

Q2: Are there any known off-target effects of the this compound scaffold? The pyrrole-carboxamide scaffold is present in a wide variety of compounds with diverse biological targets, including MEK kinase, EZH2, and the mycobacterial membrane protein MmpL3.[4][5] Therefore, it is crucial to perform target validation and selectivity profiling for any new derivative to rule out off-target effects.

Q3: What analytical techniques are best suited for quantifying this compound in biological samples? High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound derivatives in complex biological matrices such as plasma or cell lysates.[6][7]

Q4: Can I use standard protein quantification assays (e.g., Bradford, BCA) in the presence of my this compound derivative? It is advisable to test for interference. Some small molecules can interfere with the colorimetric or fluorometric readouts of these assays. Run a control where you add your compound to a known concentration of protein standard (e.g., BSA) and compare the reading to the standard without the compound.

Q5: What are the key safety precautions when handling this compound and its derivatives? As with any chemical, it is important to handle this compound and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

III. Standardized Experimental Protocol: Cell Viability Assay (MTT)

This protocol provides a step-by-step method for assessing the cytotoxicity of a this compound derivative.

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

-

Cells of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound derivative (test compound)

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm